(2S,3S,4S,5R,6S)-6-[4-[[3-[[1-[2-amino-4-[2-hydroxyethyl(propyl)carbamoyl]-3H-1-benzazepin-8-yl]cyclopropanecarbonyl]amino]-7,8-dihydro-5H-1,6-naphthyridine-6-carbonyl]oxymethyl]-2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
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Overview
Description
The compound (2S,3S,4S,5R,6S)-6-[4-[[3-[[1-[2-amino-4-[2-hydroxyethyl(propyl)carbamoyl]-3H-1-benzazepin-8-yl]cyclopropanecarbonyl]amino]-7,8-dihydro-5H-1,6-naphthyridine-6-carbonyl]oxymethyl]-2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including amides, hydroxyls, and aromatic rings, which contribute to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, each requiring specific reagents and conditions. Typical synthetic routes may include:
Formation of the benzazepine core: This step might involve cyclization reactions using appropriate starting materials and catalysts.
Introduction of the cyclopropane ring: This could be achieved through cyclopropanation reactions using diazo compounds and transition metal catalysts.
Attachment of the naphthyridine moiety: This step may involve coupling reactions such as Suzuki or Heck coupling.
Functionalization of the sugar moiety: This could involve glycosylation reactions to introduce the trihydroxyoxane ring.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each synthetic step to ensure high yield and purity. This might involve:
Optimization of reaction conditions: Temperature, pressure, and solvent choice.
Use of automated synthesis equipment: To ensure reproducibility and scalability.
Purification techniques: Such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of amide groups to amines.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific functional groups being targeted. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
Chemistry
Synthesis of analogs: The compound can be used as a starting material for the synthesis of analogs with modified biological activity.
Study of reaction mechanisms: Its complex structure makes it a suitable candidate for studying various organic reaction mechanisms.
Biology
Enzyme inhibition studies: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical research.
Cell signaling studies: Its potential interactions with cellular receptors can be studied to understand cell signaling pathways.
Medicine
Drug development: The compound’s biological activity can be explored for potential therapeutic applications.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion can provide insights into its potential as a drug candidate.
Industry
Material science: The compound’s unique structure may find applications in the development of new materials with specific properties.
Catalysis: Its potential catalytic activity can be explored for industrial processes.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: Binding to the active site of enzymes and preventing substrate binding.
Receptor modulation: Interacting with cellular receptors and altering their activity.
Signal transduction interference: Disrupting intracellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2S,3S,4S,5R,6S)-6-[4-[[3-[[1-[2-amino-4-[2-hydroxyethyl(propyl)carbamoyl]-3H-1-benzazepin-8-yl]cyclopropanecarbonyl]amino]-7,8-dihydro-5H-1,6-naphthyridine-6-carbonyl]oxymethyl]-2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid analogs: Compounds with similar core structures but different functional groups.
Other benzazepine derivatives: Compounds with the benzazepine core but different substituents.
Naphthyridine derivatives: Compounds with the naphthyridine core but different substituents.
Uniqueness
The uniqueness of the compound lies in its complex structure, which combines multiple functional groups and ring systems. This complexity may confer unique biological activity and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C54H63N9O16 |
---|---|
Molecular Weight |
1094.1 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[[3-[[1-[2-amino-4-[2-hydroxyethyl(propyl)carbamoyl]-3H-1-benzazepin-8-yl]cyclopropanecarbonyl]amino]-7,8-dihydro-5H-1,6-naphthyridine-6-carbonyl]oxymethyl]-2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C54H63N9O16/c1-2-16-61(19-20-64)49(72)32-22-31-8-9-34(25-37(31)59-40(55)24-32)54(14-15-54)52(75)58-35-23-33-28-62(18-13-36(33)56-26-35)53(76)77-29-30-7-10-39(78-51-47(71)45(69)46(70)48(79-51)50(73)74)38(21-30)60-42(66)27-57-41(65)6-4-3-5-17-63-43(67)11-12-44(63)68/h7-12,21-23,25-26,45-48,51,64,69-71H,2-6,13-20,24,27-29H2,1H3,(H2,55,59)(H,57,65)(H,58,75)(H,60,66)(H,73,74)/t45-,46-,47+,48-,51+/m0/s1 |
InChI Key |
GJFXEIGDVDYWLG-HHEFPRIFSA-N |
Isomeric SMILES |
CCCN(CCO)C(=O)C1=CC2=C(C=C(C=C2)C3(CC3)C(=O)NC4=CC5=C(CCN(C5)C(=O)OCC6=CC(=C(C=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)NC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)N=C4)N=C(C1)N |
Canonical SMILES |
CCCN(CCO)C(=O)C1=CC2=C(C=C(C=C2)C3(CC3)C(=O)NC4=CC5=C(CCN(C5)C(=O)OCC6=CC(=C(C=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O)NC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)N=C4)N=C(C1)N |
Origin of Product |
United States |
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